2,2-Dimethyl-1-propylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-propylpiperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
The synthesis of 2,2-Dimethyl-1-propylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the use of readily available starting materials and efficient catalytic processes to ensure high yields and purity .
Chemical Reactions Analysis
2,2-Dimethyl-1-propylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines.
Scientific Research Applications
2,2-Dimethyl-1-propylpiperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-propylpiperazine involves its interaction with specific molecular targets. For instance, piperazine compounds are known to act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in antiparasitic treatments .
Comparison with Similar Compounds
2,2-Dimethyl-1-propylpiperazine can be compared with other piperazine derivatives, such as:
1-Methylpiperazine: Lacks the additional methyl and propyl groups, resulting in different chemical and biological properties.
1-Ethylpiperazine: Contains an ethyl group instead of a propyl group, leading to variations in reactivity and applications.
2,5-Dimethylpiperazine:
Properties
Molecular Formula |
C9H20N2 |
---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
2,2-dimethyl-1-propylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-4-6-11-7-5-10-8-9(11,2)3/h10H,4-8H2,1-3H3 |
InChI Key |
JIBWCSGKSGEZOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCNCC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.